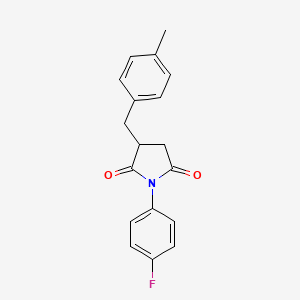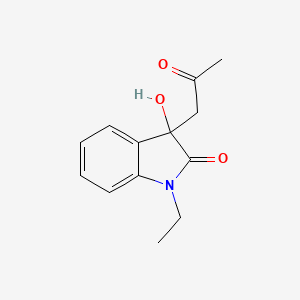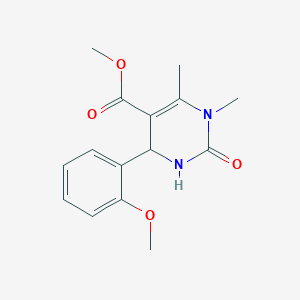
1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-fluorophenyl)-3-(4-methylbenzyl)-2,5-pyrrolidinedione, also known as fluoromethylphenidate (FMPH), is a novel psychoactive substance that has gained popularity among recreational drug users. FMPH is a derivative of methylphenidate, a central nervous system (CNS) stimulant that is commonly prescribed for the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. FMPH has a similar chemical structure to methylphenidate but has a fluorine atom attached to its phenyl ring, which makes it more potent and longer-lasting than methylphenidate. In recent years, there has been a growing interest in FMPH among researchers due to its potential therapeutic applications and its unique pharmacological profile.
Mécanisme D'action
The exact mechanism of action of FMPH is not fully understood, but it is thought to act primarily as a dopamine and norepinephrine reuptake inhibitor. This means that it increases the levels of these neurotransmitters in the brain, which can lead to increased alertness, concentration, and mood. FMPH has also been shown to have some affinity for the serotonin transporter, which may contribute to its effects on mood and cognition.
Biochemical and Physiological Effects
FMPH has been shown to have several biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause changes in brain activity, such as increased activity in the prefrontal cortex and decreased activity in the default mode network. These effects are similar to those seen with other CNS stimulants, such as methylphenidate and amphetamines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using FMPH in laboratory experiments is its potency and long duration of action, which can allow for more precise and prolonged manipulation of neurotransmitter levels in the brain. However, there are also limitations to its use, such as the potential for toxicity and the lack of long-term safety data. Additionally, FMPH is a novel psychoactive substance, which means that there is limited information available on its pharmacological properties and potential side effects.
Orientations Futures
There are several potential future directions for research on FMPH, including its use as a treatment for ADHD and other psychiatric disorders. Further studies are needed to determine its long-term safety and efficacy, as well as its potential for abuse and addiction. Additionally, research on the pharmacological properties of FMPH may lead to the development of new CNS stimulants with improved therapeutic profiles.
Méthodes De Synthèse
The synthesis of FMPH involves the reaction of 4-fluorobenzaldehyde with 4-methylphenethylamine in the presence of acetic anhydride and sodium acetate. The resulting intermediate is then cyclized with phosgene to form FMPH. This synthesis method has been described in several research papers and is considered to be a reliable and efficient way of producing FMPH in the laboratory.
Applications De Recherche Scientifique
FMPH has been the subject of several scientific studies in recent years, with researchers investigating its potential therapeutic applications and its pharmacological properties. One area of interest is its use as a treatment for ADHD, as it has been shown to have similar effects to methylphenidate but with a longer duration of action. FMPH has also been studied for its potential use as a cognitive enhancer, with some research suggesting that it may improve memory and attention in healthy individuals.
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO2/c1-12-2-4-13(5-3-12)10-14-11-17(21)20(18(14)22)16-8-6-15(19)7-9-16/h2-9,14H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBOANHIZQRZFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC2CC(=O)N(C2=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-bromo-2-(3-chlorobenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5008481.png)

![N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]-3-phenylacrylamide](/img/structure/B5008490.png)

![1-methyl-5-{[(2-phenyl-1,3-thiazol-4-yl)methyl]thio}-1H-tetrazole](/img/structure/B5008519.png)
![6-amino-3-methyl-4-(2-nitrophenyl)-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5008522.png)
![3,7-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B5008524.png)
![N~2~-(3-bromophenyl)-N~1~-[2-(tert-butylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5008530.png)

![4-isopropyl-N-({[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5008539.png)
![N-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]-1-(5-methoxy-2-furoyl)-4-piperidinecarboxamide](/img/structure/B5008541.png)


![8-({2-[(4-chlorophenyl)thio]ethyl}amino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5008567.png)